![molecular formula C17H20F3N5S2 B609020 4-(4-(5,5-二甲基-4,5-二氢噻唑-2-基)哌嗪-1-基)-6-(2,2,2-三氟乙基)噻吩[2,3-d]嘧啶 CAS No. 1454920-20-7](/img/structure/B609020.png)

4-(4-(5,5-二甲基-4,5-二氢噻唑-2-基)哌嗪-1-基)-6-(2,2,2-三氟乙基)噻吩[2,3-d]嘧啶

描述

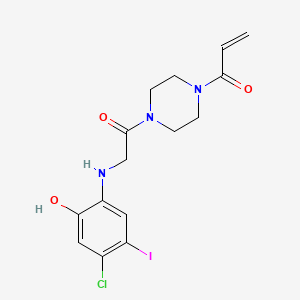

MI-2-2 is a menin inhibitor. MI-2-2 binds to menin with low nanomolar affinity and very effectively disrupts the bivalent protein-protein interaction between menin and mixed lineage leukemia (MLL).

科学研究应用

Antiviral Activity Against SARS-CoV-2

MI-2-2 and its derivatives have shown promising antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. Studies indicate that MI-2-2 derivatives, such as Mi-2, exhibit a higher antiviral activity compared to the parent compound micafungin, with a significant inhibitory concentration (IC50) improvement. These compounds are suggested to inhibit the intracellular virus replication process and are active against various SARS-CoV-2 variants, including Delta and Omicron .

Inhibition of Oncogenic Proliferation in Leukemia

MI-2-2 has been identified as a menin-MLL interaction inhibitor. It competes against MLL (Mixed Lineage Leukemia) for menin binding and disrupts cellular menin and MLL-AF9 fusion interaction. This disruption leads to the inhibition of oncogenic proliferation in human leukemia cell lines harboring MLL translocations. MI-2-2 downregulates MLL target gene expression, inducing hematopoietic differentiation and killing non-differentiated leukemia cells .

Potential Use in Developing Antiviral Agents

The derivatives of MI-2-2, specifically Mi-2 and Mi-5, have been suggested for potential use in developing antiviral agents. Their high anti-SARS-CoV-2 activity, conserved in human lung epithelial cell-derived Calu-3 cells, provides basic evidence for their application in antiviral drug development .

Application in Myocardial Infarction (MI) Diagnosis and Treatment

While not directly related to MI-2-2, advancements in biomedical materials for myocardial infarction diagnosis and treatment have been significant. These materials aim to lessen myocardial damage, encourage angiogenesis, and enhance heart function. It’s conceivable that MI-2-2 or its derivatives could be explored for similar applications in the future .

Research on Echinocandin Derivatives

MI-2-2 is related to echinocandin antifungal drugs, which have recently been reported to exhibit antiviral effects against various viruses. The study of MI-2-2 could contribute to the broader research on echinocandin derivatives and their multifaceted applications in antiviral therapy .

Targeting Viral Variants Resistant to Current Therapies

MI-2-2 and its derivatives have been active against SARS-CoV-2 variants resistant to current treatments, such as remdesivir and casirivimab/imdevimab antibody cocktail. This suggests a potential role for MI-2-2 in addressing the challenge of emerging drug-resistant viral strains .

作用机制

属性

IUPAC Name |

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N5S2/c1-16(2)9-21-15(27-16)25-5-3-24(4-6-25)13-12-7-11(8-17(18,19)20)26-14(12)23-10-22-13/h7,10H,3-6,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDROHXKTATJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN=C(S1)N2CCN(CC2)C3=C4C=C(SC4=NC=N3)CC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: MI-2-2 exerts its anti-leukemic effects by disrupting the interaction between menin and MLL fusion proteins. [] Menin acts as a crucial oncogenic cofactor for MLL fusion proteins, which drive the development of acute leukemias. [] By binding to menin and preventing its association with MLL fusion proteins, MI-2-2 effectively inhibits the oncogenic activity of these fusion proteins. [] This disruption leads to downstream effects such as inhibition of cell proliferation, downregulation of HOXA9 expression (a downstream target of MLL fusion proteins), and induction of differentiation in leukemia cells. []

A: The crystal structure of menin in complex with MI-2, a closely related compound to MI-2-2, has been solved. [] This structure reveals that MI-2 binds to the MLL pocket within the menin protein, mimicking the key interactions usually formed between menin and MLL. [] This structural insight provides a basis for understanding the structure-activity relationship of MI-2-2 and enables the design of next-generation inhibitors with improved potency and selectivity.

A: MI-2-2 demonstrates specific and pronounced activity against MLL-rearranged leukemia cells. [] Studies have shown that it effectively inhibits the proliferation of these cells, downregulates the expression of HOXA9 (a key target gene of MLL fusion proteins), and induces cellular differentiation. [, ] These effects highlight the potential of MI-2-2 as a therapeutic agent for MLL-rearranged leukemia.

A: While specific in vivo data for MI-2-2 is limited in the provided abstracts, research suggests that targeting the menin-MLL interaction is a promising therapeutic strategy for MLL-rearranged leukemia. [] Studies using structurally similar menin inhibitors and other strategies targeting the MLL complex components, like LEDGF/p75, have shown promising results in preclinical models, [] supporting the potential of MI-2-2 as a viable therapeutic option.

A: One potential challenge is the development of resistance. While not specifically addressed for MI-2-2, resistance mechanisms to targeted therapies are common in cancer. [] Research on potential resistance mechanisms and strategies to overcome them, such as combination therapies, would be crucial for the long-term success of MI-2-2. Additionally, further investigation into the potential long-term toxicity and safety profile of MI-2-2 is necessary before clinical implementation.

A: Current therapeutic options for MLL-rearranged leukemia, mainly chemotherapy, often result in poor clinical outcomes and frequent relapses. [] MI-2-2, by directly targeting the menin-MLL interaction, offers a more specific approach compared to traditional chemotherapy. [] Additionally, research suggests that combining MI-2-2 with other agents, such as DOT1L inhibitors, could potentially enhance its therapeutic efficacy and potentially overcome resistance. []

ANone: Further research is needed to fully elucidate the therapeutic potential of MI-2-2. This includes:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

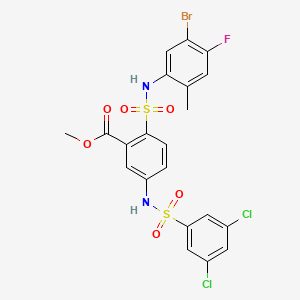

![5-[[3,5-Bis(chloranyl)phenyl]sulfonylamino]-2-[(5-bromanyl-4-fluoranyl-2-methyl-phenyl)sulfamoyl]benzoic acid](/img/structure/B608948.png)

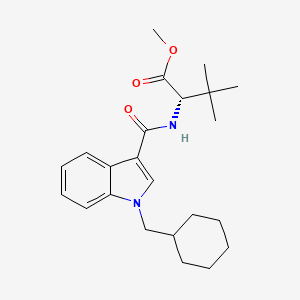

![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)

![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylethyl]propanamide](/img/structure/B608954.png)